molecular formula C15H13N2O2- B14620051 2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate CAS No. 59159-54-5

2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate

Cat. No.: B14620051
CAS No.: 59159-54-5
M. Wt: 253.28 g/mol
InChI Key: WFTOLBAGAHJZNY-UHFFFAOYSA-M
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Description

2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate typically involves the condensation reaction between 2-aminophenol and 2-(2-methylanilino)-2-oxoacetaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenolate moiety, where nucleophiles such as halides or alkoxides replace the phenolic hydrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenolates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antioxidant activities, making it a candidate for pharmaceutical applications.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s phenolate moiety can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-Methylanilino)-2-phenylthioacetonitrile
  • 2-(N-Methylanilino)-2-phenylsulfanylacetonitrile

Uniqueness

Compared to similar compounds, 2-{(E)-[2-(2-Methylanilino)-2-oxoethylidene]amino}phenolate exhibits unique properties due to the presence of both the Schiff base and phenolate functionalitiesAdditionally, its ability to form stable metal complexes distinguishes it from other related compounds .

Properties

CAS No.

59159-54-5

Molecular Formula

C15H13N2O2-

Molecular Weight

253.28 g/mol

IUPAC Name

2-[[2-(2-methylanilino)-2-oxoethylidene]amino]phenolate

InChI

InChI=1S/C15H14N2O2/c1-11-6-2-3-7-12(11)17-15(19)10-16-13-8-4-5-9-14(13)18/h2-10,18H,1H3,(H,17,19)/p-1

InChI Key

WFTOLBAGAHJZNY-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1NC(=O)C=NC2=CC=CC=C2[O-]

Origin of Product

United States

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